Dexfenfluramine (+)-camphorate

Description

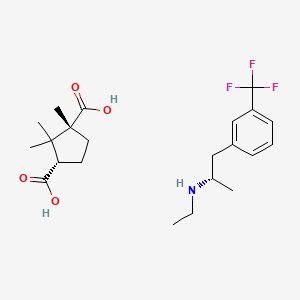

Structure

2D Structure

Properties

CAS No. |

97158-54-8 |

|---|---|

Molecular Formula |

C22H32F3NO4 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m01/s1 |

InChI Key |

GBMYZGXLAHAFPC-JGTDEUSISA-N |

Isomeric SMILES |

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |

Origin of Product |

United States |

Preclinical Pharmacological Mechanisms of Action of Dexfenfluramine

Serotonergic System Modulation at the Synaptic Level

Dexfenfluramine's primary influence on the serotonergic system occurs at the synapse, where it potently alters the dynamics of serotonin (B10506) neurotransmission through a dual mechanism of action.

Inhibition of Serotonin (5-HT) Reuptake

Dexfenfluramine (B1670338) functions as an inhibitor of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. taylorandfrancis.comnih.gov By binding to SERT, dexfenfluramine blocks this reuptake process, leading to an accumulation of serotonin in the synapse. This increased synaptic concentration of serotonin enhances its availability to bind to and activate postsynaptic 5-HT receptors.

Enhancement of Serotonin (5-HT) Release

In addition to inhibiting reuptake, dexfenfluramine also actively promotes the release of serotonin from presynaptic nerve terminals. taylorandfrancis.comnih.gov This release is mediated through an interaction with the serotonin transporter, causing a reversal of its normal function. Instead of transporting serotonin into the presynaptic neuron, the transporter begins to move serotonin out into the synaptic cleft, further increasing its extracellular concentration.

Direct and Indirect Interactions with the Serotonin Transporter (SERT)

Dexfenfluramine's interaction with the serotonin transporter is complex. It not only binds to the transporter to inhibit reuptake but is also a substrate for SERT. This means that dexfenfluramine can be transported into the presynaptic neuron by SERT. This process is believed to be a key step in its ability to induce serotonin release. The presence of dexfenfluramine within the neuron disrupts the normal vesicular storage of serotonin, leading to an increase in cytoplasmic serotonin levels and subsequent transporter-mediated release.

Serotonin Receptor Subtype Interactions and Functional Consequences

Agonism and Modulatory Actions on Specific 5-HT Receptor Subtypes (e.g., 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C)

5-HT1B Receptor: Dexfenfluramine's interaction with the 5-HT1B receptor is primarily indirect. The increased synaptic serotonin concentrations caused by dexfenfluramine lead to the activation of these receptors. nih.gov Studies using radioligands for the 5-HT1B receptor have demonstrated that fenfluramine-induced serotonin release leads to a decrease in radioligand binding, indicative of receptor occupancy by endogenous serotonin. nih.gov

5-HT2A Receptor: While dexfenfluramine's direct interaction with the 5-HT2A receptor is considered to be of moderate to weak affinity, its metabolite, norfenfluramine (B1679916), also demonstrates affinity for this receptor subtype. nih.gov The hyperstimulation of brainstem 5-HT2A receptors is thought to contribute to the potential for serotonin syndrome when serotonergic agents are co-administered. drugs.com

5-HT2B Receptor: Both dexfenfluramine and its metabolite, norfenfluramine, have significant interactions with the 5-HT2B receptor. nih.govnih.gov Norfenfluramine, in particular, displays high affinity for and potent agonism at 5-HT2B receptors. nih.gov Research has shown that the activation of presynaptic 5-HT2B receptors is a crucial step in the serotonin-releasing effect of dexfenfluramine. nih.govnih.gov Studies in mice lacking 5-HT2B receptors showed a significantly reduced hypothalamic serotonin release and an absence of the hypophagic response to dexfenfluramine. nih.govnih.gov

5-HT2C Receptor: The anorectic effects of dexfenfluramine are largely attributed to the activation of 5-HT2C receptors. nih.govnih.gov Dexfenfluramine itself is an agonist at this receptor. drugbank.com Its active metabolite, norfenfluramine, also has a high affinity for the 5-HT2C receptor. nih.gov Studies have demonstrated that the hypophagic effects of dexfenfluramine are mediated by its actions at this receptor subtype. nih.gov

| Receptor Subtype | Dexfenfluramine Interaction | Norfenfluramine Interaction | Functional Consequence |

|---|---|---|---|

| 5-HT1B | Indirect activation via increased synaptic 5-HT | Not a primary target | Modulation of neurotransmitter release |

| 5-HT2A | Weak affinity | Moderate affinity | Potential contribution to serotonin syndrome |

| 5-HT2B | Agonist; involved in 5-HT release | High affinity agonist | Mediates serotonin-releasing effect |

| 5-HT2C | Agonist | High affinity agonist | Anorectic effects |

Exploration of Other Serotonin Receptor Involvement (e.g., 5-HT4, 5-HT6)

5-HT4 Receptor: Research suggests a potential role for the 5-HT4 receptor in some of the pharmacological effects of fenfluramine (B1217885), the racemic mixture containing dexfenfluramine. Studies in animal models of seizure-induced sudden death have indicated that the protective effects of fenfluramine are mediated primarily through the activation of 5-HT4 receptors. nih.gov

5-HT6 Receptor: While the direct interaction of dexfenfluramine with 5-HT6 receptors is not extensively characterized, this receptor subtype has been implicated in the control of energy intake, suggesting a potential area for further investigation into the broader serotonergic mechanisms of appetite suppressants. nih.gov

Role of Active Metabolites in Pharmacological Activity

Dexnorfenfluramine as a Key Active Moiety

Following administration, dexfenfluramine is N-deethylated to its principal active metabolite, dexnorfenfluramine. This conversion is a critical step in the drug's mechanism of action, as dexnorfenfluramine itself exhibits potent pharmacological activity. Research has shown that dexnorfenfluramine is not merely a byproduct but a key contributor to the therapeutic and physiological effects observed after dexfenfluramine administration. Studies have indicated that both dexfenfluramine and dexnorfenfluramine act as serotonin (5-HT) releasing agents and may also have direct postsynaptic actions. wikipedia.orgncats.ioresearchgate.net

Comparative Receptor Binding and Functional Profiles of Dexfenfluramine and Dexnorfenfluramine

Dexfenfluramine and its metabolite, dexnorfenfluramine, exhibit distinct but related profiles in their interactions with monoamine transporters. While specific binding affinity values (Ki) for the individual enantiomers at the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET) are not consistently reported across literature, functional assays provide insight into their potency as releasing agents.

In vitro studies have demonstrated that both compounds are effective releasers of serotonin and norepinephrine. The following table summarizes the EC50 values, which represent the concentration of the compound that elicits a half-maximal response in neurotransmitter release.

| Compound | Serotonin (5-HT) Release (EC50, nM) | Norepinephrine (NE) Release (EC50, nM) |

|---|---|---|

| Dexfenfluramine | 52 | 302 |

| Dexnorfenfluramine | 59 | 73 |

These data indicate that while both compounds are potent serotonin releasers, dexnorfenfluramine is a significantly more potent releaser of norepinephrine compared to its parent compound, dexfenfluramine.

Investigation of Interactions with Other Neurotransmitter Systems and Receptors

Beyond its primary effects on the serotonergic system, the pharmacological profile of dexfenfluramine is further characterized by its interactions with other key neurotransmitter transporters and receptors.

Monoamine Transporter Interactions (e.g., Dopamine (B1211576) Transporter (DAT), Norepinephrine Transporter (NET))

As established, dexfenfluramine and dexnorfenfluramine are potent substrates for the norepinephrine transporter (NET), leading to norepinephrine release. Their interaction with the dopamine transporter (DAT), however, appears to be less direct. Unlike classic amphetamines, dexfenfluramine is not considered a potent dopamine releasing agent. taylorandfrancis.com The available evidence suggests that any effects on the dopaminergic system are likely secondary to its primary serotonergic actions rather than a direct, high-affinity interaction with DAT.

Modulation of Sigma-1 (σ1) Receptors

Recent research has unveiled a novel aspect of fenfluramine's pharmacology: its interaction with sigma-1 (σ1) receptors. Radioligand binding assays have shown that both fenfluramine and its metabolite norfenfluramine bind to σ1 receptors with moderate affinity. nih.gov The reported Ki value for fenfluramine at sigma receptors is 266 nM. nih.gov

Preclinical Pharmacokinetic and Metabolic Research of Dexfenfluramine

Absorption, Distribution, and Elimination Studies in Non-Human Animal Models

Preclinical studies indicate that dexfenfluramine (B1670338) is well-absorbed from the gastrointestinal tract in animal models. drugbank.com Following oral administration, the drug is readily absorbed and distributed throughout the body. veteriankey.com Research in rodents has shown that dexfenfluramine and its metabolites distribute to the brain, with brain tissue concentrations being more than 15-fold higher than those observed in plasma. nih.gov This suggests significant penetration of the blood-brain barrier.

The elimination of dexfenfluramine varies considerably among species. In rats, the elimination half-life (T½) of the d-isomer has been reported to be approximately 2.6 to 4 hours, depending on the strain. nih.govnih.gov In non-human primates, the elimination is also rapid, with half-lives ranging from 2 to 6 hours. nih.gov The primary route of elimination is through metabolism, followed by the excretion of the resulting metabolites. msdvetmanual.com The elimination half-life of the primary metabolite, dexnorfenfluramine, is consistently much longer than that of the parent drug across different animal models. nih.gov

Detailed Elucidation of Metabolic Pathways and Metabolite Formation (e.g., N-deethylation)

The principal metabolic pathway for dexfenfluramine in preclinical models is N-deethylation, which is the removal of an N-alkyl group from the amine. mdpi.com This biotransformation is a crucial step in the metabolism of many xenobiotics and is catalyzed by cytochrome P450 enzymes. mdpi.com This process converts dexfenfluramine into its major active metabolite, dexnorfenfluramine. nih.govnih.gov Studies in various animal species, including rats, mice, dogs, and non-human primates, have consistently identified dexnorfenfluramine as the main metabolite present in plasma and brain tissue. nih.govnih.gov

While N-deethylation is the predominant pathway, in vitro studies using human liver microsomes have also identified the formation of lesser amounts of other metabolites. nih.gov These include a novel metabolite, N-hydroxynordexfenfluramine, as well as ketone and alcohol derivatives. nih.gov The enzymes primarily responsible for the N-dealkylation of dexfenfluramine in human liver microsomes have been identified as CYP2D6 (a high-affinity enzyme) and CYP1A2 (a low-affinity enzyme). nih.gov

Interspecies Comparative Pharmacokinetics and Metabolism

Significant differences in the pharmacokinetic and metabolic profiles of dexfenfluramine have been observed across various animal species, which has critical implications for preclinical research.

Studies conducted in different non-human primate species have revealed variations in the disposition of dexfenfluramine and its active metabolite, dexnorfenfluramine. Following oral administration of dexfenfluramine hydrochloride, the parent drug was rapidly metabolized via N-deethylation in baboons, rhesus monkeys, and cynomolgus monkeys. nih.gov

This resulted in comparatively low maximum plasma concentrations (Cmax) for dexfenfluramine, which were similar across the three species. nih.gov However, the elimination half-life of dexfenfluramine was shorter in baboons and rhesus monkeys compared to cynomolgus monkeys. nih.gov Conversely, the active metabolite, dexnorfenfluramine, reached significantly higher plasma concentrations and had a much longer half-life than the parent drug in all primate species studied. nih.gov The half-life of the metabolite was notably longer in cynomolgus monkeys compared to rhesus monkeys. nih.gov A key finding was the metabolite-to-parent drug ratio in terms of the plasma area under the curve (AUC), which ranged from 14 to 37 across these primate species. nih.gov

| Species | Compound | Mean Cmax (ng/ml) | Mean t½ (h) |

|---|---|---|---|

| Baboon | Dexfenfluramine | 12-14 | 2-3 |

| Rhesus Monkey | Dexfenfluramine | 12-14 | 2-3 |

| Cynomolgus Monkey | Dexfenfluramine | 12-14 | 6 |

| Rhesus Monkey | Dexnorfenfluramine | 52-97 | ~11 |

| Cynomolgus Monkey | Dexnorfenfluramine | 52-97 | ~22 |

The pharmacokinetic profile of dexfenfluramine in rodents differs substantially from that in primates. In rats, the N-dealkylation process is particularly fast, causing plasma levels of the metabolite, dexnorfenfluramine, to exceed those of the parent drug within just one to two hours of administration. physiology.org The elimination half-life of dexfenfluramine in rats is relatively short, at around 2.6 hours. nih.gov

In contrast, while primates also exhibit rapid metabolism, the parent drug persists for a slightly longer duration, with half-lives ranging from 2 to 6 hours. nih.govnih.gov The most significant discrepancy lies in the relative exposure to the parent drug versus the metabolite. The ratio of the AUC for dexnorfenfluramine to dexfenfluramine is markedly high in primates (14-37), and also elevated in dogs (4.4) and rats (2.0), indicating extensive first-pass metabolism and systemic conversion to the active metabolite in these species. nih.govnih.gov

| Species | Dexfenfluramine t½ (h) | AUC Ratio (Metabolite/Parent Drug) |

|---|---|---|

| Rat | 2.6 | 2.0 |

| Mouse | 4.3 | 0.3 |

| Dog | 2.5 | 4.4 |

| Non-Human Primates | 2-6 | 14-37 |

The pronounced interspecies differences in pharmacokinetics have significant consequences for the extrapolation of preclinical data. The metabolite-to-parent drug exposure ratio is a critical factor, especially since dexfenfluramine and dexnorfenfluramine have different mechanisms of action within the serotoninergic system. nih.gov In humans, this AUC ratio is less than 1, meaning exposure to the parent drug is greater than to the metabolite. nih.gov

In stark contrast, this ratio is substantially higher in all commonly used non-human primate models (baboon, rhesus, and cynomolgus monkeys) than in any other species investigated. nih.gov Consequently, achieving a plasma concentration of dexfenfluramine in primates comparable to human therapeutic levels would lead to disproportionately high and potentially misleading concentrations of the dexnorfenfluramine metabolite. nih.gov Conversely, matching the metabolite levels would result in parent drug concentrations that are far too low. nih.gov These kinetic and metabolic disparities mean that none of these primate species serve as a suitable model for assessing the safety or efficacy of dexfenfluramine in a way that accurately predicts human exposure to both active moieties. nih.gov This highlights the challenges in selecting appropriate animal models for drugs that undergo extensive and variable metabolism across species.

Mechanistic Investigations into Dexfenfluramine Associated Physiological Effects

Research into Pulmonary Vascular Effects and Associated Hypertension Mechanisms

Studies have revealed that dexfenfluramine (B1670338) induces significant changes in the pulmonary vasculature, contributing to the development of pulmonary hypertension. The mechanisms involve direct effects on vascular smooth muscle cells, modulation of the serotonin (B10506) pathway, and activation of specific intracellular signaling cascades.

Inhibition of Potassium Current in Pulmonary Vascular Smooth Muscle Cells

A primary mechanism implicated in dexfenfluramine-induced pulmonary vasoconstriction is the inhibition of potassium (K+) channels in pulmonary artery smooth muscle cells (PASMCs). nih.govahajournals.orgresearchgate.net Research using the whole-cell, patch-clamp technique demonstrated that dexfenfluramine, along with similar anorectic agents like aminorex and fenfluramine (B1217885), directly inhibits the whole-cell potassium current (IK) in smooth muscle cells from the small resistance pulmonary arteries of rats. nih.govahajournals.org This action is dose-dependent and has been observed to be similar to the effects of 4-aminopyridine, a known blocker of voltage-gated potassium (Kv) channels. sci-hub.se The inhibition of these K+ currents is a crucial initial event, as K+ channel activity is a major determinant of the resting membrane potential in PASMCs. physiology.org Experimental studies have shown that dexfenfluramine is a systemic vasoconstrictor that acts, at least in part, by inhibiting these voltage-gated K+ channels, an effect independent of its actions on serotonin. nih.gov

Table 1: Electrophysiological Effects of Dexfenfluramine on Rat Pulmonary Artery Smooth Muscle Cells

| Parameter | Observation | Source(s) |

| Potassium Current (IK) | Dose-dependent inhibition | ahajournals.orgsci-hub.se |

| Membrane Potential | Causes reversible membrane depolarization (e.g., 13±2 mV in response to 100 µmol/L) | nih.govsci-hub.se |

| Comparison | Effects are similar to hypoxia and the Kv channel blocker 4-aminopyridine | nih.govsci-hub.se |

Characterization of Membrane Depolarization and Subsequent Vasoconstriction Pathways

The inhibition of outward K+ currents by dexfenfluramine leads to a significant physiological consequence: membrane depolarization. ahajournals.orgresearchgate.netahajournals.org This change in the electrical potential across the PASMC membrane causes the opening of voltage-gated Ca2+ channels. ahajournals.org The subsequent influx of calcium ions (Ca2+) into the cell increases the intracellular calcium concentration, which is a primary trigger for smooth muscle contraction and, consequently, vasoconstriction. sci-hub.se This entire pathway—from K+ channel inhibition to membrane depolarization and Ca2+-mediated vasoconstriction—is analogous to the mechanism of hypoxic pulmonary vasoconstriction. nih.govahajournals.org In isolated, perfused rat lungs, dexfenfluramine induces a dose-related increase in perfusion pressure, confirming its vasoconstrictive effect. nih.govresearchgate.net This pressor response is significantly enhanced when the production of the endogenous vasodilator nitric oxide (NO) is inhibited, suggesting that individuals with impaired NO production may be more susceptible to the vasoconstrictive effects of the drug. nih.govatsjournals.org

Role of Peripheral Serotonin Synthesis (e.g., studies in Tph1−/− mice)

The "serotonin hypothesis" has been central to understanding dexfenfluramine-induced pulmonary hypertension. nih.govgcu.ac.uk Serotonin, a potent pulmonary vasoconstrictor and mitogen for PASMCs, is synthesized in the periphery primarily by the enzyme tryptophan hydroxylase-1 (Tph1). nih.govjacc.org To investigate the role of peripheral serotonin, studies have utilized transgenic mice deficient in this enzyme (Tph1−/− mice). nih.govahajournals.org Research demonstrated that when wild-type mice were administered dexfenfluramine, they developed increased systolic right ventricular pressure and pulmonary vascular remodeling. nih.govahajournals.org In stark contrast, Tph1−/− mice, which lack the ability to synthesize peripheral serotonin, did not develop these signs of pulmonary hypertension when treated with dexfenfluramine. nih.govahajournals.org These findings provide compelling evidence that the development of dexfenfluramine-induced pulmonary arterial hypertension is critically dependent on peripheral serotonin synthesis. ahajournals.orgplos.org

Impact of Serotonin Transporter (SERT) Activity and Expression on Pulmonary Vascular Remodeling

The serotonin transporter (SERT or 5-HTT), which is responsible for the reuptake of serotonin into cells, plays a crucial role in mediating the effects of serotonin on the pulmonary vasculature. nih.govthoracickey.com SERT is expressed on pulmonary artery smooth muscle cells, and its activity is linked to PASMC proliferation. nih.gov Studies using transgenic mice that overexpress the human SERT gene (SERT+ mice) have provided further insight. nih.govahajournals.org In normoxic conditions, dexfenfluramine and SERT overexpression were found to have additive effects in promoting pulmonary vascular remodeling. nih.govahajournals.org Dexfenfluramine can also modulate SERT expression itself. nih.gov Discontinuation of dexfenfluramine treatment in rats was shown to lead to a greater expression of SERT, which was associated with a worsening of pulmonary hypertension despite not being linked to greater vascular remodeling in that specific experimental model. nih.gov These results highlight the complex interaction between dexfenfluramine and SERT in driving the pathological changes seen in the pulmonary arteries. nih.govahajournals.org

Modulation of Intracellular Signaling Pathways (e.g., p38 MAP Kinase)

Dexfenfluramine's effects extend to the modulation of intracellular signaling pathways that govern cell proliferation and response to stress, such as the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is implicated in cardiovascular remodeling and the cellular processes of proliferation and inflammation in pulmonary hypertension. nih.gov Research investigating the interplay between dexfenfluramine, hypoxia, and SERT activity has uncovered a role for this pathway. ahajournals.org In pulmonary arterial fibroblasts derived from SERT+ mice, hypoxia was found to increase the phosphorylation (activation) of p38 MAPK. nih.govahajournals.org Interestingly, dexfenfluramine treatment inhibited this hypoxia-mediated increase in p38 MAPK phosphorylation. nih.govahajournals.org This suggests that under certain conditions, particularly in the context of hypoxia, dexfenfluramine can exert an inhibitory effect on specific pro-proliferative signaling pathways. ahajournals.org Another pathway implicated is the RhoA/ROCK pathway, which is involved in vasoconstriction; its activation was found to be promoted by dexfenfluramine discontinuation in rats. nih.gov

Research into Valvular Heart Disease Mechanisms

In addition to pulmonary hypertension, dexfenfluramine use has been linked to the development of valvular heart disease, characterized by thickening of valve leaflets, primarily affecting the mitral and aortic valves. sciencedaily.comccjm.orgnih.gov The proposed mechanism is speculative but strongly points towards a serotonergic effect, similar to the valvulopathy seen in carcinoid syndrome and with the use of ergot-derived drugs. ccjm.orgnorthwestern.edunih.gov The central hypothesis is the activation of serotonin 2B receptors (5-HT2B) located on cardiac valve interstitial cells. sciencedaily.com Studies screened dexfenfluramine and found that it activates these 5-HT2B receptors. sciencedaily.com Activation of this specific receptor subtype is believed to stimulate mitogenesis (cell proliferation) in the valvular interstitial cells, leading to the fibrotic and proliferative lesions observed on the heart valves. sciencedaily.com This suggests that screening drugs for 5-HT2B receptor activation could be important for preventing drug-induced valvular heart disease. sciencedaily.com

Table 2: Summary of Mechanistic Findings

| Physiological Effect | Proposed Mechanism(s) | Key Molecular Targets/Pathways | Source(s) |

| Pulmonary Vasoconstriction | Inhibition of K+ current, leading to membrane depolarization and Ca2+ influx in PASMCs. | Voltage-gated potassium (Kv) channels | nih.govahajournals.orgnih.gov |

| Pulmonary Vascular Remodeling | Dependence on peripheral serotonin; additive effects with SERT overexpression. | Tph1, Serotonin Transporter (SERT) | nih.govahajournals.orgnih.gov |

| Modulation of Cell Signaling | Inhibition of hypoxia-induced p38 MAPK phosphorylation. | p38 MAP Kinase, RhoA/ROCK | ahajournals.orgnih.gov |

| Valvular Heart Disease | Mitogenic stimulation of valvular interstitial cells. | Serotonin 2B (5-HT2B) receptor | sciencedaily.comnih.gov |

Role of 5-HT2B Receptor Stimulation in the Pathogenesis of Valvulopathy

The primary mechanism implicated in dexfenfluramine-associated valvulopathy involves the stimulation of serotonin 5-HT2B receptors. nih.govbioworld.com Dexfenfluramine itself is metabolized to an active compound, norfenfluramine (B1679916), which exhibits a high affinity for 5-HT2B receptors. nih.govahajournals.org While dexfenfluramine binds weakly to 5-HT2A, 5-HT2B, and 5-HT2C receptors, its metabolite norfenfluramine is a potent agonist, particularly at the 5-HT2B subtype. nih.govresearchgate.net

These 5-HT2B receptors are expressed in human and porcine heart valves, and their stimulation is known to cause fibroblast mitogenesis, a key process in the development of valvular lesions. nih.govbioworld.com The activation of valvular 5-HT2B receptors by norfenfluramine potently stimulates several intracellular signaling pathways, including the hydrolysis of inositol (B14025) phosphates, an increase in intracellular calcium, and the activation of the mitogen-activated protein (MAP) kinase cascade. nih.govresearchgate.net This cascade is directly linked to the mitogenic, or cell proliferative, actions of the 5-HT2B receptor. nih.gov The resulting proliferation of myofibroblasts in the valve tissue leads to the valvular fibroplasia and thickening characteristic of this form of heart valve disease. nih.govresearchgate.net This pathogenic mechanism, centered on direct 5-HT2B receptor activation by the drug's metabolite, is considered the most likely explanation for the associated valvulopathy. ahajournals.org

Investigations into Cellular Metabolism Reprogramming and Extracellular Matrix Remodeling in Valvular Tissue

Preclinical research demonstrates that dexfenfluramine induces significant changes in the cellular environment of heart valve tissue, specifically through metabolic reprogramming and extracellular matrix (ECM) remodeling. mdpi.com In studies using New Zealand White rabbits, chronic oral administration of dexfenfluramine resulted in valvular alterations characterized by distinctive ECM remodeling. mdpi.com Unlike the effects of high-dose serotonin, which led to higher glycosaminoglycan (GAG) content, dexfenfluramine treatment resulted in an accumulation of disorganized collagen fibers. mdpi.com

Transcriptome profiling of valvular tissue from these animal models revealed that dexfenfluramine treatment altered the expression of numerous genes. These differentially expressed genes were functionally enriched for processes related to reduced cell metabolism, decreased biosynthetic processes, and increased cell-matrix interaction. mdpi.com This suggests that dexfenfluramine induces a state of metabolic reprogramming within the valvular cells. mdpi.com This disturbance in cellular metabolism is strongly linked to the subsequent pathological remodeling of the ECM. mdpi.com The drug-induced alterations are also associated with the activation of p38 MAP kinase and changes in cytoskeletal organization, which can modify valvular cell-ECM interactions and drive the remodeling process that culminates in valvulopathy. mdpi.com

Preclinical Studies on Serotonin Neurotoxicity

Animal studies have consistently shown that dexfenfluramine administration can be neurotoxic to serotonin (5-HT) neurons. nih.govclinician.com The compound has been demonstrated to cause dose-related reductions in serotonin axonal markers in all animal species tested. nih.gov This effect is described as a "distal axotomy," indicating damage to the axons of brain serotonin neurons. clinician.com This toxicity results in a measurable reduction of brain serotonin axonal markers, which points to a loss of integrity in presynaptic serotonergic terminals. nih.govclinician.com

The serotonergic deficits induced by dexfenfluramine in animal models are notably persistent. nih.govclinician.com Research indicates that the reductions in brain serotonin axonal markers are long-lasting, persisting for months after the cessation of drug administration. clinician.com In one primate study, these neurotoxic effects were observed for as long as one year after discontinuation. clinician.com The long-term nature of these changes suggests that the damage to serotonin neurons is not easily or quickly reversed. nih.gov

The neurotoxic effects of dexfenfluramine on brain serotonin neurons have been observed consistently across different methods of drug delivery in animal studies. nih.gov A systematic review of the evidence concluded that fenfluramines cause these long-lasting reductions in serotonin axonal markers with all the routes of drug administration used in the evaluated studies. nih.gov This finding indicates that the route of administration does not appear to be a determining factor in whether the compound exerts its neurotoxic potential on the serotonergic system in these preclinical models. nih.gov

Modulation of Endocrine and Metabolic Parameters in Preclinical Models

Dexfenfluramine has been shown to modulate various endocrine and metabolic functions in preclinical settings. In obese patients studied under controlled metabolic ward conditions, treatment was associated with decreased serum concentrations of insulin (B600854) and free fatty acids (FFA). nih.govresearchgate.net The compound also affects the 24-hour profiles of several hormones. nih.govresearchgate.net

Studies observed that dexfenfluramine depressed norepinephrine (B1679862) levels throughout the day. nih.govresearchgate.net It also altered the circadian rhythm of Adrenocorticotropic Hormone (ACTH), leading to slightly higher levels in the morning and lower levels at night. nih.govresearchgate.net Furthermore, treatment was associated with a diminished nocturnal peak of Growth Hormone (GH) secretion. nih.govresearchgate.net In other studies involving short-term administration to normotensive, obese women with constant energy intake, dexfenfluramine markedly reduced plasma noradrenaline and plasma renin, while levels of cortisol, beta-endorphin, and thyroid hormones remained unchanged. nih.gov These findings suggest that the compound affects endocrine mechanisms involved in the regulation of energy balance and sympathetic nerve activity. nih.govnih.gov

Data Tables

Table 1: Effects of Dexfenfluramine on Endocrine and Metabolic Parameters in Preclinical Studies

| Parameter | Observed Effect | Source |

|---|---|---|

| Insulin | Decreased serum concentration | nih.govresearchgate.net |

| Free Fatty Acids (FFA) | Decreased serum concentration | nih.govresearchgate.net |

| Norepinephrine / Noradrenaline | Depressed levels over 24 hours / Markedly reduced plasma levels | nih.govresearchgate.netnih.gov |

| ACTH | Altered circadian rhythm (higher in AM, lower at night) | nih.govresearchgate.net |

| Growth Hormone (GH) | Diminished nocturnal secretion peak | nih.govresearchgate.net |

| Plasma Renin | Markedly reduced | nih.gov |

| Cortisol | No change | nih.gov |

Table 2: Summary of Mechanistic Findings in Valvular Tissue

| Mechanism | Key Finding | Consequence | Source |

|---|---|---|---|

| Receptor Interaction | Metabolite (norfenfluramine) is a potent agonist at 5-HT2B receptors on valve cells. | Activation of mitogenic signaling (MAP kinase cascade). | nih.govresearchgate.net |

| Cellular Reprogramming | Alters gene expression related to cell metabolism and biosynthesis. | Disruption of normal cellular function and metabolism. | mdpi.com |

| Matrix Remodeling | Induces accumulation of disorganized collagen fibers. | Leads to valvular fibroplasia and thickening (valvulopathy). | mdpi.com |

Effects on Norepinephrine, Adrenocorticotropic Hormone (ACTH), and Growth Hormone (GH) Levels

Research in obese male patients treated with dexfenfluramine (15 mg twice daily for 8 days) revealed distinct alterations in the 24-hour profiles of several key hormones. nih.gov

Throughout the treatment period, norepinephrine levels were observed to be depressed over the entire day. nih.gov The 24-hour profile of Adrenocorticotropic Hormone (ACTH) levels also exhibited changes, shifting to a more pronounced circadian rhythm characterized by slightly elevated levels in the morning and lower levels at night. nih.gov

In the case of Growth Hormone (GH), the 24-hour profile was altered in the dexfenfluramine-treated group, showing a diminished peak of GH secretion during the night. nih.gov Further investigation into the chronic administration of dexfenfluramine over a 9-week period in moderately obese patients found that the blunted GH response to Growth Hormone-Releasing Hormone (GHRH) was not normalized but instead decreased further. nih.gov However, this longer-term study did not find a significant difference in the changes to the ACTH response between the dexfenfluramine and placebo groups. nih.gov

Table 1: Summary of Hormonal Changes with Dexfenfluramine Treatment

| Hormone | Observed Effect | Study Population |

|---|---|---|

| Norepinephrine | Depressed levels over a 24-hour period. nih.gov | Obese male patients. nih.gov |

| ACTH | More distinct circadian rhythm (higher in the morning, lower at night). nih.gov | Obese male patients. nih.gov |

| Growth Hormone | Diminished nocturnal secretion peak. nih.gov Further decrease in response to GHRH. nih.gov | Obese male patients. nih.gov Moderately obese patients. nih.gov |

Impact on Insulin Sensitivity and Free Fatty Acid (FFA) Levels in Preclinical Metabolic Studies

Dexfenfluramine has been shown to influence parameters of metabolic control, including insulin sensitivity and the dynamics of free fatty acids (FFAs).

A three-month, randomized, double-blind, placebo-controlled study involving 50 obese subjects demonstrated a significant improvement in insulin sensitivity. nih.gov The group receiving dexfenfluramine showed an 11% improvement in insulin sensitivity compared to a 4% improvement in the placebo group. nih.gov Notably, this effect on insulin sensitivity was apparent after just one week of treatment, a timeframe during which no significant weight change occurred, suggesting a direct pharmacological effect independent of weight loss. nih.gov

Studies have also elucidated the effects of dexfenfluramine on FFA metabolism. In a study with obese male patients, serum concentrations of FFAs were decreased during an 8-day treatment period. nih.gov Conversely, another study focusing on obese female patients with non-insulin-dependent diabetes mellitus (NIDDM) found that both acute and chronic administration of dexfenfluramine resulted in a significant increase in FFA oxidation and a higher FFA turnover rate. nih.gov While serum FFA concentrations also increased in this study, the change was not statistically significant. nih.gov This research also noted a significant, weight-independent reduction in mean serum glucose levels without a corresponding change in serum insulin levels. nih.gov

Table 2: Effects of Dexfenfluramine on Metabolic Parameters

| Parameter | Finding | Study Details |

|---|---|---|

| Insulin Sensitivity | 11% improvement in the dexfenfluramine group vs. 4% in the placebo group. nih.gov | 3-month study in 50 obese subjects. nih.gov |

| Free Fatty Acid (FFA) Levels | Decreased serum concentrations. nih.gov | 8-day study in obese male patients. nih.gov |

| FFA Oxidation | Significant increase after acute and chronic administration. nih.gov | Study in obese female NIDDM patients. nih.gov |

| FFA Turnover Rate | Significantly higher after acute and chronic administration. nih.gov | Study in obese female NIDDM patients. nih.gov |

| Serum Glucose | Significant decrease after acute and chronic administration. nih.gov | Study in obese female NIDDM patients. nih.gov |

| Serum Insulin | Not significantly affected by administration. nih.gov | Study in obese female NIDDM patients. nih.gov |

Advanced Research Methodologies and Preclinical Models for Dexfenfluramine Studies

In Vivo Animal Model Systems

Animal models have been crucial in understanding the complex physiological and behavioral effects of dexfenfluramine (B1670338). Various species have been employed to study its neurochemical, cardiovascular, and metabolic impacts, providing a translational framework for its effects in humans.

Rodent Models for Neurochemical, Behavioral, and Physiological Studies

Rodent models, particularly rats and mice, have been foundational in the preclinical evaluation of dexfenfluramine. These models have been extensively used to investigate the compound's effects on appetite, behavior, and central serotonin (B10506) systems.

Studies in rat models have demonstrated that dexfenfluramine's primary effect on reducing food intake is a key mechanism of its action. nih.gov In moderately obese rats fed a high-fat diet, dexfenfluramine treatment resulted in lower body weight and body fat, with a reduction in fat cell size across various depots, suggesting an effect on adipose tissue independent of food intake reduction. nih.gov The JCR:LA-corpulent rat, a model for the obese-diabetic-dyslipidemic syndrome, has also been utilized to show that dexfenfluramine can decrease body weight through loss of adipose tissue and improve metabolic parameters such as serum triglycerides, cholesterol, and insulin (B600854). tocris.com

Neurochemically, research in rats has focused on dexfenfluramine's interaction with the serotonin (5-HT) system. High doses of dexfenfluramine have been shown to cause long-lasting decreases in brain levels of 5-HT and the 5-HT transporter (5-HTT) protein. nih.gov However, these changes in forebrain markers did not correlate with compensatory changes in the expression of genes for tryptophan hydroxylase (TPH) or 5-HTT in the dorsal raphe nucleus, suggesting the effects may be related to the loss of fine caliber 5-HT axon terminals. nih.gov

| Rodent Model | Key Area of Study | Selected Findings |

| Sprague-Dawley Rat | Body Fat Distribution | Dexfenfluramine reduced body weight and fat mass, and decreased fat cell size in both subcutaneous and visceral depots. nih.gov |

| JCR:LA-corpulent Rat | Metabolic Abnormalities | Treatment decreased body weight, adipose tissue mass, and serum concentrations of triglycerides, cholesterol, and insulin. tocris.com |

| Rat (General) | Neurochemistry | High doses produced long-lasting decreases in brain 5-HT and 5-HTT levels without significantly affecting TPH or 5-HTT mRNA levels in the dorsal raphe. nih.gov |

Non-Human Primate Models for Neurotoxicity and Comparative Pharmacokinetic Assessments

Non-human primates have been employed to investigate the potential neurotoxicity of dexfenfluramine and to assess its pharmacokinetic profile in a species more closely related to humans. Studies in squirrel monkeys revealed that dexfenfluramine can induce toxic effects on brain serotonin neurons, characterized by a dose-related depletion of 5-HT and its metabolite, 5-hydroxyindoleacetic acid, along with a persistent decrease in 5-HT axon density.

Pharmacokinetic studies in baboons, rhesus monkeys, and cynomolgus monkeys have shown that dexfenfluramine is rapidly N-deethylated to its active metabolite, dexnorfenfluramine. However, the metabolite-to-parent drug ratio in terms of plasma area under the curve (AUC) was significantly higher in these primates compared to humans, suggesting that they may not be suitable models for safety assessments concerning the exposure to the active moieties.

| Primate Model | Area of Study | Key Findings |

| Squirrel Monkey | Neurotoxicity | Dexfenfluramine administration led to a dose-related depletion of 5-HT and 5-HIAA, and a persistent reduction in 5-HT axon density. |

| Baboon, Rhesus Monkey, Cynomolgus Monkey | Pharmacokinetics | Rapid N-deethylation to dexnorfenfluramine was observed, but the metabolite-to-parent drug ratio was substantially higher than in humans. |

Zebrafish Models for Antiepileptic Activity and Serotonin Receptor Signaling

Zebrafish (Danio rerio) have emerged as a valuable model for studying the antiepileptic properties of serotonergic compounds like fenfluramine (B1217885), of which dexfenfluramine is the d-enantiomer. These models are particularly useful for investigating serotonin receptor signaling in the context of epilepsy.

In a zebrafish model of Dravet syndrome, a severe form of childhood epilepsy, fenfluramine demonstrated potent antiepileptic activity. These studies have been instrumental in identifying the specific serotonin receptors that mediate this seizure suppression, with research implicating 5-HT2B receptors as critical mediators. The genetic tractability and high-throughput screening capabilities of zebrafish make them a powerful tool for dissecting the molecular mechanisms of action of dexfenfluramine and related compounds in epilepsy.

| Model | Application | Key Insights |

| Zebrafish (Dravet Syndrome Model) | Antiepileptic Activity | Fenfluramine showed powerful seizure suppression. |

| Zebrafish (Dravet Syndrome Model) | Serotonin Receptor Signaling | Studies implicated 5-HT2B receptors as key mediators of the antiepileptic effects. |

Rabbit Models for Cardiotoxicity Research

Rabbit models have been specifically utilized to investigate the cardiotoxic effects of dexfenfluramine, particularly its association with valvular heart disease. A study involving the chronic oral administration of dexfenfluramine to New Zealand White rabbits for 16 weeks induced valvular alterations characterized by extracellular matrix remodeling. nih.gov

Transcriptome profiling of the tricuspid valves from these rabbits revealed distinct patterns of differentially expressed genes. The findings indicated that dexfenfluramine may cause valvular heart disease through mechanisms involving valve metabolic reprogramming and ongoing matrix remodeling, providing crucial insights into the pathology of dexfenfluramine-induced cardiotoxicity. nih.gov

| Animal Model | Focus of Study | Significant Observations |

| New Zealand White Rabbit | Cardiotoxicity (Valvular Heart Disease) | Chronic oral administration induced valvular alterations and extracellular matrix remodeling. nih.gov |

| New Zealand White Rabbit | Gene Expression | Transcriptome analysis revealed changes in genes related to cell metabolism, cell-matrix interaction, and response to growth factors. nih.gov |

Genetically Modified Animal Models (e.g., SERT−/− mice, Tph1−/− mice) for Mechanistic Dissection

Genetically modified animal models have provided powerful tools for dissecting the specific molecular pathways through which dexfenfluramine exerts its effects. Mice lacking the serotonin transporter (SERT−/−) and mice deficient in tryptophan hydroxylase-1 (Tph1−/−), the rate-limiting enzyme in peripheral serotonin synthesis, have been particularly informative.

Studies using Tph1−/− mice have demonstrated that dexfenfluramine-induced pulmonary arterial hypertension is dependent on peripheral serotonin synthesis. ahajournals.orgnih.gov In wild-type mice, dexfenfluramine administration increased systolic right ventricular pressure and pulmonary vascular remodeling, effects that were absent in Tph1−/− mice. ahajournals.orgnih.gov This provides definitive evidence that dexfenfluramine mediates the development of pulmonary arterial hypertension via a peripheral serotonergic mechanism. ahajournals.orgnih.gov

SERT−/− mice have been used to investigate the role of the serotonin transporter in the anorectic effects of dexfenfluramine. These mice exhibit altered responses to serotonergic drugs and have been instrumental in confirming that the serotonin transporter is a key target for dexfenfluramine's effects on food intake.

| Genetically Modified Model | Research Focus | Key Findings |

| Tph1−/− Mice | Pulmonary Arterial Hypertension | Dexfenfluramine-induced increases in right ventricular pressure and vascular remodeling were absent, indicating a dependence on peripheral serotonin synthesis. ahajournals.orgnih.gov |

| SERT−/− Mice | Anorectic Effects | These models helped to confirm the critical role of the serotonin transporter in mediating the appetite-suppressing effects of dexfenfluramine. |

In Vitro Cellular and Tissue-Based Methodologies

In vitro methodologies have complemented in vivo studies by allowing for the detailed examination of dexfenfluramine's effects at the cellular and molecular levels. These techniques have been crucial for understanding its mechanism of action on serotonin release, receptor interaction, and cellular signaling pathways.

Research using rat hypothalamic synaptosomes has shown that dexfenfluramine is a potent releaser of 5-HT. nih.gov The mechanism of release appears to be concentration-dependent, with higher concentrations inducing release through an outward carrier-mediated transport that is independent of calcium and prevented by the 5-HT uptake inhibitor fluoxetine. nih.gov

Human platelets have been used as a neuronal model to assess the serotonergic action of dexfenfluramine and its metabolite, dexnorfenfluramine. researchgate.net These studies have provided direct evidence of the serotonergic activity of these compounds in human tissue.

To investigate the mechanisms of cardiotoxicity, in vitro assays using porcine aortic valve subendothelial cells have been employed. These studies demonstrated that fenfluramine-phentermine (B15186679) can act as a powerful mitogen, increasing cellular proliferation. nih.gov Additionally, studies on isolated porcine coronary artery rings have been used to assess the direct vascular effects of dexfenfluramine. nih.gov

| In Vitro Methodology | Application | Key Findings |

| Rat Hypothalamic Synaptosomes | Serotonin Release Mechanism | Dexfenfluramine potently releases 5-HT via a carrier-mediated transport mechanism that is sensitive to fluoxetine. nih.gov |

| Human Platelets | Serotonergic Action | Provided a human tissue model to demonstrate the serotonergic effects of dexfenfluramine and its metabolite. researchgate.net |

| Porcine Aortic Valve Subendothelial Cells | Cardiotoxicity (Cellular Proliferation) | Fenfluramine-phentermine was shown to be a potent mitogen, increasing cell proliferation. nih.gov |

| Isolated Porcine Coronary Artery Rings | Vascular Effects | Investigated the direct contractile and relaxant effects of dexfenfluramine on coronary arteries. nih.gov |

Synaptosomal Preparations for Neurotransmitter Uptake and Release Assays

Synaptosomal preparations are a cornerstone in neuropharmacology for investigating the influence of compounds on neurotransmitter dynamics. This ex vivo model consists of isolated, sealed nerve terminals, which retain functional machinery for neurotransmitter uptake and release. Studies utilize synaptosomes to elucidate the presynaptic mechanisms of action for substances like dexfenfluramine. Research has shown that dexfenfluramine's primary effect is to enhance the release and inhibit the reuptake of serotonin (5-hydroxytryptamine, 5-HT) in the central nervous system. nih.gov

In laboratory settings, synaptosomes isolated from specific brain regions (e.g., the striatum) are incubated with the compound of interest. The concentration of neurotransmitters such as serotonin and dopamine (B1211576) in the surrounding medium is then measured, often using high-performance liquid chromatography. nih.gov Such assays have demonstrated that dexfenfluramine significantly increases ambient serotonin concentrations. nih.gov Furthermore, studies have explored how dexfenfluramine-induced prolactin release can serve as an indirect index of central 5-HT function, reflecting the activity within synaptosomes. nih.gov These preparations allow researchers to dissect the direct effects of the compound on the nerve terminal, independent of postsynaptic or systemic influences. For instance, experiments can differentiate between direct neurotransmitter release and effects mediated by other systems by using specific antagonists or channel blockers like tetrodotoxin. nih.gov

Electrophysiological Techniques (e.g., Patch-Clamp) for Ion Channel Modulation in Vascular Smooth Muscle

Electrophysiological techniques, particularly the whole-cell patch-clamp method, are critical for examining how dexfenfluramine modulates ion channel activity in individual cells. qub.ac.uk This methodology provides direct insight into the compound's effects on the electrical properties of cells, such as vascular smooth muscle cells (VSMCs), which are key to regulating blood vessel tone. nih.govfrontiersin.orgfrontiersin.org

Research has employed whole-cell patch clamping on freshly isolated smooth muscle cells from various rat arteries (renal, carotid, basilar, and pulmonary) to study dexfenfluramine's impact. nih.govnih.gov These studies revealed that clinically relevant concentrations of dexfenfluramine inhibit outward voltage-gated potassium (K+) currents and cause significant membrane depolarization. nih.govnih.gov This inhibition of K+ channels is a key mechanism contributing to vasoconstriction, as it leads to an increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov

Interestingly, investigations in rat pulmonary artery smooth muscle cells showed that dexfenfluramine can increase [Ca2+]i through multiple pathways: both by releasing Ca2+ from the sarcoplasmic reticulum and by promoting the influx of extracellular Ca2+. nih.gov Notably, the increase in intracellular calcium can occur at concentrations lower than those required to inhibit K+ currents and cause membrane depolarization, suggesting a complex, multi-faceted mechanism of action. nih.gov These findings demonstrate that dexfenfluramine's vascular effects are, at least in part, due to direct modulation of ion channel function in VSMCs, independent of its well-known effects on serotonin. nih.gov

| Parameter | Effect | Mechanism | Cell Type | Reference |

|---|---|---|---|---|

| Outward K+ Current | Inhibition (50% at 10⁻⁴ M) | Direct block of voltage-gated K+ channels | Rat renal, carotid, basilar artery smooth muscle cells | nih.gov |

| Membrane Potential | Depolarization (>35 mV) | Consequence of K+ current inhibition | Rat renal, carotid, basilar artery smooth muscle cells | nih.gov |

| Intracellular Ca²⁺ ([Ca²⁺]i) | Increase (dose-dependent) | Release from sarcoplasmic reticulum and influx of extracellular Ca²⁺ | Rat pulmonary artery smooth muscle cells | nih.gov |

Radioligand Binding and Functional Assays for Receptor Affinity and Efficacy Characterization

Radioligand binding assays are fundamental tools used to determine the affinity and selectivity of a compound for specific receptors. sygnaturediscovery.comperceptive.com These assays involve incubating a tissue preparation or cell line expressing the target receptor with a radiolabeled ligand. By measuring the displacement of the radioligand by an unlabeled compound (like dexfenfluramine or its metabolites), one can calculate the binding affinity (Ki value). perceptive.comnih.gov

Studies have used these methods to screen fenfluramine and its active metabolite, norfenfluramine (B1679916), against a panel of cloned serotonin receptor subtypes. fda.gov These assays revealed that norfenfluramine, in particular, has a high affinity for the 5-HT2B and 5-HT2C receptors. fda.gov Functional assays, which measure the physiological response following receptor binding (e.g., agonist or antagonist activity), demonstrated that norfenfluramine acts as a full agonist at both the 5-HT2B and 5-HT2C receptors. fda.gov Dexfenfluramine itself was found to be a full agonist at the 5-HT2C receptor but was significantly less potent than norfenfluramine. fda.gov This detailed characterization of receptor interaction is crucial for understanding the compound's pharmacological profile and its potential downstream effects. Positron Emission Tomography (PET) studies have also utilized radioligands to confirm that fenfluramine administration reduces radioligand binding to 5-HT1B receptors in vivo, indicating an increase in endogenous serotonin levels. nih.gov

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| Norfenfluramines (NFENs) | 5-HT2B | High (10 to 50 nmol/L) | Full Agonist | fda.gov |

| Norfenfluramines (NFENs) | 5-HT2C | Moderately Potent | Full Agonist | fda.gov |

| Fenfluramines (FENs) | 5-HT2B | 5 µmol/L | Not specified | fda.gov |

| Fenfluramines (FENs) | 5-HT2C | Less potent than NFENs | Full Agonist | fda.gov |

| Fenfluramines (FENs) | 5-HT1A | 673 to 1950 nmol/L | Lacked agonist activity | fda.gov |

Isolated Organ Perfusion Systems (e.g., Rat Lung) for Vascular Response Studies

Isolated organ perfusion systems provide a powerful ex vivo platform to study the physiological and pharmacological responses of an entire organ in a controlled environment, free from systemic neural and hormonal influences. scireq.com This methodology is particularly useful for investigating the direct vascular effects of compounds on organ systems like the lungs. nih.govresearchgate.net

In studies of dexfenfluramine, researchers have used isolated, perfused rat lungs to assess its direct vasoactive effects. nih.gov In one such study, dexfenfluramine administered into the perfusate of lungs from normoxic rats did not elicit any direct vasoactive effects on its own, nor did it alter the vascular response to serotonin. nih.gov However, other studies using isolated pulmonary arteries suspended in organ baths (a related technique) demonstrated that dexfenfluramine caused concentration-dependent contractions in both rat and human pulmonary arteries. nih.gov This suggests that dexfenfluramine can act directly on the pulmonary vasculature to induce vasoconstriction. nih.gov The discrepancy in findings may relate to differences in experimental setup (whole lung vs. isolated artery) and conditions. These ex vivo models are invaluable for isolating and characterizing the direct effects of a drug on vascular tone and reactivity within a specific organ. scireq.com

Advanced Bioanalytical and 'Omics' Technologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Compound Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has become the gold standard for quantifying drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.govwesternsydney.edu.au The technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry. westernsydney.edu.au

This methodology is essential for pharmacokinetic studies, enabling the accurate measurement of compound concentrations over time. A specific study detailed the application of LC-MS/MS for the quantitative determination of fenfluramine and its metabolite, norfenfluramine, in mouse brain tissue. altasciences.com The high selectivity of LC-MS/MS is crucial for distinguishing the target analyte from endogenous matrix components that can interfere with quantification, a phenomenon known as the matrix effect. westernsydney.edu.aualtasciences.com Proper sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are employed to minimize these effects and ensure reliable and reproducible results. altasciences.commdpi.com The sensitivity of LC-MS/MS allows for the detection of compounds at very low concentrations, which is critical for understanding tissue distribution and metabolism. westernsydney.edu.aualtasciences.com

Transcriptomics (e.g., RNA-sequencing, Microarrays) for Gene Expression Profiling in Affected Tissues

Transcriptomics technologies, such as DNA microarrays and RNA-sequencing (RNA-Seq), provide a genome-wide view of gene expression, allowing researchers to identify changes in cellular function and signaling pathways in response to a drug. nih.gov These powerful tools measure the expression levels of thousands of genes simultaneously, offering an unbiased approach to understanding the molecular mechanisms underlying a compound's effects and potential toxicity. nih.govnih.gov

While specific transcriptomic studies on tissues affected by dexfenfluramine were not detailed in the provided search results, these methodologies are highly applicable. For instance, by comparing the gene expression profiles of pulmonary artery or cardiac valve tissue from dexfenfluramine-treated animals versus controls, researchers could identify differentially expressed genes and modulated pathways. RNA-Seq offers advantages over microarrays, such as the ability to sequence the whole transcriptome without predefined probes and a wider dynamic range for detection. nih.gov Such an analysis could reveal the molecular cascades involved in dexfenfluramine-associated vascular or valvular changes, identifying potential biomarkers and new therapeutic targets. The data generated from these high-throughput methods can be analyzed using bioinformatics tools to uncover networks of genes involved in processes like cell proliferation, inflammation, and fibrosis, which are relevant to the compound's known adverse effects.

Computational and Theoretical Modeling Approaches

The investigation of Dexfenfluramine (+)-camphorate at the molecular level is increasingly benefiting from advanced computational and theoretical modeling methodologies. These in silico approaches provide profound insights into its mechanism of action, potential interactions, and opportunities for the design of novel therapeutic agents. By simulating complex biological processes, researchers can predict molecular behaviors and guide preclinical studies, ultimately accelerating the drug discovery pipeline.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as dexfenfluramine, and its biological target, primarily the serotonin transporter (SERT) and various serotonin receptors. nih.govnih.gov These methods provide a three-dimensional view of the binding process, highlighting the key molecular forces and structural features that govern this interaction.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is instrumental in identifying the specific binding site and estimating the binding affinity. For dexfenfluramine, docking studies can elucidate how it fits into the binding pocket of SERT, revealing crucial interactions with specific amino acid residues. While specific studies on the (+)-camphorate salt are not extensively detailed in the reviewed literature, the principles of docking dexfenfluramine are directly applicable.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. rowan.edu These simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the receptor. MD simulations can reveal the stability of the predicted binding pose, the conformational changes induced by ligand binding, and the energetic contributions of various interactions, such as hydrogen bonds and hydrophobic contacts.

| Parameter | Description | Typical Findings in Serotonergic Ligand Studies |

|---|---|---|

| Binding Affinity (ΔG) | The free energy of binding, indicating the strength of the interaction. | Negative values, typically in the range of -5 to -12 kcal/mol, suggest favorable binding. |

| Key Interacting Residues | Specific amino acids in the receptor's binding site that form significant interactions with the ligand. | For SERT, residues in the transmembrane domains are often implicated in ligand binding. |

| Interaction Types | The nature of the chemical bonds and forces involved (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts). | A combination of hydrogen bonds and hydrophobic interactions often stabilizes the ligand in the binding pocket. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, indicating the stability of the complex over time in MD simulations. | Low RMSD values (e.g., < 3 Å) over the simulation period suggest a stable binding pose. |

Chemogenomics and Machine Learning Applications in Drug Discovery and Design

Chemogenomics combines chemical and genomic data to systematically study the effects of chemical compounds on biological systems. nih.govspringernature.com This approach, coupled with machine learning, offers a powerful platform for drug discovery and design in the context of dexfenfluramine research. nih.govmdpi.com By analyzing large datasets of ligand-receptor interactions, these methods can identify novel drug targets, predict the activity of new compounds, and optimize lead molecules. mdpi.com

Machine learning algorithms can be trained on extensive databases of known serotonergic ligands and their activities to develop predictive models. frontiersin.org These models can then be used to screen virtual libraries of compounds to identify potential new drugs with desired properties, such as high affinity and selectivity for specific serotonin receptor subtypes. acs.org For instance, a machine learning model could be developed to predict the serotonergic activity of compounds based on their molecular descriptors, which are numerical representations of their chemical structure and properties. nih.gov

Chemogenomic approaches can also be used to understand the polypharmacology of dexfenfluramine, i.e., its ability to interact with multiple targets. nih.gov This is crucial for predicting potential off-target effects and for repurposing existing drugs for new indications. By mapping the chemical space of serotonergic compounds onto the genomic space of their targets, researchers can gain a comprehensive understanding of the complex interplay between drugs and the biological systems they modulate.

| Data Type | Description | Application in Dexfenfluramine Research |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the chemical, physical, and topological properties of a molecule. | Used as input for machine learning models to predict biological activity and properties. |

| Bioactivity Data | Experimental data on the biological activity of compounds, such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50). | Used to train and validate machine learning models for activity prediction. |

| Genomic Data | Information about the genes and proteins that are targeted by drugs. | Used in chemogenomic approaches to identify new drug targets and understand drug-target networks. |

| ADMET Data | Data on the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Machine learning models can be trained on this data to predict the pharmacokinetic and safety profiles of new drug candidates. |

Response-Surface Analysis for Characterizing Drug Interactions

Response-surface methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. researchgate.net In pharmacology, RSM can be a powerful tool for characterizing the interactions between two or more drugs. nih.govnih.gov This methodology can be applied to study the combined effects of dexfenfluramine with other therapeutic agents, providing a comprehensive understanding of their interaction, whether it be synergistic, additive, or antagonistic. nih.gov

The core of RSM involves designing experiments to efficiently explore the relationship between several explanatory variables (e.g., the concentrations of two drugs) and one or more response variables (e.g., a measure of therapeutic effect or toxicity). researchgate.net The results of these experiments are then used to fit a mathematical model, often a polynomial equation, which describes the shape of the response surface. researchgate.netresearcher.life This surface provides a visual and quantitative representation of the drug interaction across a range of concentration combinations.

By analyzing the response surface, researchers can identify the optimal combination of drugs to achieve a desired therapeutic outcome while minimizing adverse effects. nih.gov For instance, an RSM study could be designed to investigate the interaction between dexfenfluramine and another anti-obesity agent, with the goal of finding a combination that produces the greatest weight loss with the fewest side effects. Although specific applications of RSM to dexfenfluramine are not prevalent in the current literature, the methodology offers a robust framework for such preclinical investigations.

| Experimental Design Element | Description | Example for a Hypothetical Dexfenfluramine Interaction Study |

|---|---|---|

| Factors (Independent Variables) | The variables that are intentionally varied in the experiment. | Concentration of this compound; Concentration of a second drug. |

| Levels | The specific values of the factors that are tested. | A range of concentrations for each drug, typically including low, medium, and high levels. |

| Response (Dependent Variable) | The outcome that is measured. | A measure of efficacy (e.g., reduction in food intake in an animal model) or a safety parameter. |

| Experimental Design Type | The specific pattern of factor combinations to be tested (e.g., full factorial, central composite design, Box-Behnken design). | A central composite design could be used to efficiently estimate the parameters of a second-order polynomial model. |

Future Directions and Unexplored Research Avenues for Dexfenfluramine Studies

Development of Novel Analogs with Enhanced Receptor Selectivity and Reduced Off-Target Effects

The development of dexfenfluramine (B1670338) analogs represents a critical research trajectory aimed at refining therapeutic action while minimizing unintended biological interactions. The primary goal is to design compounds that retain the desired efficacy, potentially through high selectivity for specific serotonin (B10506) receptor subtypes, while reducing the activity at other receptors that may be associated with previously observed off-target effects.

Research into compounds with greater specificity for the 5-HT₂C receptor, for example, has been a key focus. The 5-HT₂C receptor is strongly implicated in the control of food intake. bioworld.com The development of the selective 5-HT₂C receptor agonist, lorcaserin, was conceptually designed to improve upon the safety profile of less selective serotonergic agents like fenfluramine (B1217885) by minimizing activity at other serotonergic receptors. nih.gov

Another approach involves the structural modification of the dexfenfluramine molecule itself. Studies on indan (B1671822) analogs of fenfluramine and its metabolite, norfenfluramine (B1679916), have shown that cyclization of the side-chain can alter the compound's pharmacological and neurotoxic profile. nih.gov These analogs, such as N-Ethyl-5-trifluoromethyl-2-aminoindan (ETAI) and 5-trifluoromethyl-2-aminoindan (TAI), demonstrated a reduced potential for neurotoxicity in preclinical models compared to their parent compounds. nih.gov Specifically, the decreases in serotonin uptake sites were about 50% less than those produced by fenfluramine or norfenfluramine. nih.gov Such findings underscore the potential of medicinal chemistry to create new chemical entities with more desirable properties.

Future research in this area will likely focus on:

High-Throughput Screening: Utilizing advanced screening methods to identify compounds with high affinity for specific serotonin receptor subtypes (e.g., 5-HT₂C) and low affinity for others.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the dexfenfluramine scaffold to identify key structural motifs responsible for receptor selectivity and functional activity.

Computational Modeling: Employing in silico docking and molecular dynamics simulations to predict the binding of novel analogs to various receptor targets, thereby guiding synthetic efforts.

| Compound | Primary Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|

| Dexfenfluramine | Serotonin Releaser/Reuptake Inhibitor | Potent serotonergic agent, acts on multiple 5-HT pathways. | nih.govnih.gov |

| Lorcaserin | Selective 5-HT₂C Receptor Agonist | Developed to enhance selectivity for the 5-HT₂C receptor to improve safety profile relative to less selective agents. | nih.gov |

| ETAI / TAI (Indan Analogs) | Serotonin Reuptake Inhibitors | Showed reduced neurotoxic potential in preclinical models compared to fenfluramine/norfenfluramine. | nih.gov |

Further Elucidation of Multimodal Mechanisms in Various Physiological Systems

While dexfenfluramine's primary mechanism is understood to be its modulation of the serotonin system, its physiological effects are multimodal and extend to other systems. nih.govdrugbank.com Future research should aim to dissect these complex, interwoven actions to build a comprehensive mechanistic profile.

Serotonergic System: Dexfenfluramine stimulates serotonin release, inhibits its reuptake, and may directly stimulate postsynaptic receptors. nih.gov This enhancement of serotonergic transmission in hypothalamic centers of feeding behavior is central to its effects on appetite. drugbank.com

Endocrine and Metabolic Systems: Preclinical studies have shown that dexfenfluramine can influence hormonal balance and metabolism. Chronic treatment in rat models led to decreased concentrations of circulating corticosterone (B1669441), fatty acids, glycerol, and triacylglycerol. nih.gov It also blunted the rise in adrenaline under stress conditions. nih.gov These effects are likely secondary to its central actions on 5-HT metabolism but have significant downstream consequences. nih.gov Other research points to a dose-dependent decrease in total metabolic rate and respiratory quotient, suggesting an influence on energy metabolism that may involve both lipostatic (fat mobilization) and ischymetric (energy expenditure during activity) mechanisms. nih.gov

Adrenergic and Other Neurotransmitter Systems: At higher, supratherapeutic concentrations, dexfenfluramine's parent compound, fenfluramine, has been shown to have direct effects on alpha 1-adrenergic receptors in vitro. frontiersin.org Furthermore, studies on fenfluramine have noted persistent changes in catecholamine regulation, suggesting potential cross-talk between the serotonin and catecholamine systems. illinois.edu

A deeper investigation into these multimodal mechanisms could involve preclinical studies that measure a wide array of physiological and biochemical parameters simultaneously following dexfenfluramine administration.

| Physiological System | Observed Effect/Mechanism | Potential Implication | Reference |

|---|---|---|---|

| Central Nervous System (Serotonergic) | Inhibits 5-HT reuptake and enhances 5-HT release. | Modulation of appetite, mood, and other CNS functions. | nih.govnih.govdrugbank.com |

| Endocrine System | Decreases circulating corticosterone and adrenaline in response to stress. | Modulation of the stress response and hormonal balance. | nih.gov |

| Metabolic System | Decreases circulating fatty acids and triacylglycerols; alters total metabolic rate. | Influences on lipid mobilization and overall energy expenditure. | nih.govnih.gov |

| Peripheral Systems (Adrenergic) | Stimulation of alpha 1-adrenergic receptors at high concentrations (in vitro). | Potential for effects on systems regulated by adrenergic tone. | frontiersin.org |

Exploration of Dexfenfluramine’s Impact on Neurodevelopmental Processes in Preclinical Models

The serotonin system plays a fundamental role in a wide array of brain functions, including mood, sleep, cognition, and memory, and is critically involved in neurodevelopment. clinician.com Given dexfenfluramine's potent effects on this system, a significant and underexplored research avenue is its potential impact on neurodevelopmental processes. Preclinical models offer a controlled environment to investigate these potential effects.

While direct studies on dexfenfluramine in this context are limited, research on fenfluramine provides a compelling rationale for further investigation. For instance, studies in pediatric populations with Dravet syndrome, a severe developmental and epileptic encephalopathy, found that fenfluramine treatment was associated with clinically meaningful improvements in everyday executive functions, such as regulating behavior, emotion, and cognition. nih.gov These improvements were not entirely attributable to seizure reduction, suggesting a possible direct effect on neurodevelopmental pathways. nih.gov

Future preclinical research should be designed to systematically evaluate the effects of dexfenfluramine on key neurodevelopmental events, including:

Neuronal proliferation and differentiation: Assessing the impact on the birth and maturation of new neurons.

Synaptogenesis and synaptic pruning: Examining the formation and refinement of neural connections.

Myelination: Investigating the development of the myelin sheath that insulates neurons.

Behavioral outcomes: Utilizing a battery of behavioral tests in animal models to assess learning, memory, social behavior, and executive function following developmental exposure.

Translational research in neurodevelopmental disorders is challenging, with a recognized gap between findings in animal models and human clinical application. nih.gov Therefore, robust preclinical studies are essential to build a foundational understanding before any translational considerations can be made.

Advanced Biomarker Discovery for Early Mechanistic Insights in Preclinical Settings

To gain a more granular understanding of dexfenfluramine's biological effects, future preclinical studies should incorporate advanced biomarker discovery strategies. Biomarkers can provide early, objective indicators of a drug's interaction with a biological system, offering insights into its mechanism of action and pharmacodynamic effects. cafescicolorado.org

Based on existing research, several classes of candidate biomarkers could be explored in preclinical models:

Neurochemical Biomarkers: These are direct measures of the drug's effect on neurotransmitter systems. Preclinical studies with fenfluramine have identified changes in whole-blood serotonin (5-HT), plasma norepinephrine (B1679862) (NE), and the dopamine (B1211576) metabolite dihydroxyphenylacetic acid (DOPAC) as measurable outcomes. illinois.edu These could serve as robust pharmacodynamic markers.

Metabolic Biomarkers: Dexfenfluramine's influence on metabolism suggests that metabolic markers could be highly informative. Circulating levels of fatty acids, glycerol, and triacylglycerols have been shown to decrease in response to the drug in animal models. nih.gov These lipids could be monitored as biomarkers of the drug's metabolic engagement.

Endocrine Biomarkers: Given the observed effects on the stress axis, hormones such as corticosterone (in rodents) and adrenaline could serve as biomarkers to quantify the drug's impact on neuroendocrine function. nih.gov

Modern "omics" technologies (proteomics, metabolomics) can be applied to preclinical samples (e.g., plasma, cerebrospinal fluid, tissue) to conduct unbiased searches for novel biomarkers, potentially revealing previously unknown pathways affected by dexfenfluramine.

| Biomarker Class | Potential Biomarker | Associated Biological System | Reference |

|---|---|---|---|

| Neurochemical | Whole-Blood Serotonin (5-HT) | Serotonergic System | illinois.edu |

| Neurochemical | Plasma Norepinephrine (NE) / Dihydroxyphenylacetic acid (DOPAC) | Catecholaminergic Systems | illinois.edu |

| Metabolic | Circulating Fatty Acids, Glycerol, Triacylglycerols | Lipid Metabolism / Energy Homeostasis | nih.gov |

| Endocrine | Circulating Corticosterone / Adrenaline | Hypothalamic-Pituitary-Adrenal (HPA) Axis / Sympathetic Nervous System | nih.gov |

Integration of Systems Biology Approaches to Understand Network-Level Pharmacological Effects

Systems biology offers a powerful framework for moving beyond a single-target, single-pathway view of drug action to a more holistic, network-level understanding. nih.gov This approach integrates large-scale experimental data (e.g., genomics, proteomics, metabolomics) with computational modeling to analyze the complex web of interactions that constitute a biological system. drugtargetreview.com Applying systems biology to the study of dexfenfluramine could illuminate the broader consequences of its potent serotonergic modulation.

A systems pharmacology approach to dexfenfluramine research could involve: